![molecular formula C19H29NO7 B4074354 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate
Overview
Description
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate, also known as AZD-4901, is a novel compound that has shown potential in scientific research as a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a neuropeptide receptor that plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy metabolism.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate involves the selective antagonism of orexin-1 receptor, which leads to the inhibition of orexin signaling pathways. Orexin signaling plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy metabolism. By blocking orexin-1 receptor, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce food intake and body weight in diet-induced obese rats. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to modulate the reward system in the brain, potentially providing therapeutic benefits in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate in lab experiments is its selectivity for orexin-1 receptor, which allows for the specific modulation of orexin signaling pathways. This selectivity also reduces the potential for off-target effects. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for the use of 1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate in scientific research. One potential direction is the investigation of its therapeutic effects in the treatment of sleep disorders, such as narcolepsy and insomnia. Another potential direction is the investigation of its effects on cognitive function and memory. Additionally, the development of more potent and selective orexin-1 receptor antagonists could lead to the discovery of novel therapeutic targets for various physiological and pathological conditions.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in scientific research as a selective antagonist of the orexin-1 receptor. Its selective antagonism of orexin-1 receptor can modulate various physiological processes and potentially provide therapeutic benefits in the treatment of obesity, diabetes, addiction, anxiety, and depression. Further research is needed to fully understand the therapeutic potential of this compound and its effects on various physiological and pathological conditions.
Scientific Research Applications
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate has been used in scientific research to investigate the role of orexin-1 receptor in various physiological and pathological conditions. Studies have shown that the selective antagonism of orexin-1 receptor by this compound can modulate sleep-wake cycles, reduce food intake, and improve glucose metabolism in animal models of obesity and diabetes. This compound has also been shown to have potential therapeutic effects in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-19-15-9-7-10-16(20-2)17(15)21-14-8-13-18-11-5-3-4-6-12-18;3-1(4)2(5)6/h7,9-10H,3-6,8,11-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSGIYUGWCPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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